3,4-dihydroquinolin-1(2H)-yl[2-(2,4-dimethoxyphenyl)quinolin-4-yl]methanone
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Overview
Description
3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and additional functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Scientific Research Applications
3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: An organic intermediate used as a protecting group.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Known for its biological activities and used in medicinal chemistry.
Uniqueness
3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE is unique due to its specific structural features and the presence of both quinoline and methanone groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C27H24N2O3 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[2-(2,4-dimethoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C27H24N2O3/c1-31-19-13-14-21(26(16-19)32-2)24-17-22(20-10-4-5-11-23(20)28-24)27(30)29-15-7-9-18-8-3-6-12-25(18)29/h3-6,8,10-14,16-17H,7,9,15H2,1-2H3 |
InChI Key |
MMUQIXABIXJXSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC5=CC=CC=C54)OC |
Origin of Product |
United States |
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